molecular formula C5H13Cl2N B032990 N,N-Dimethyl-2-chloropropylamine hydrochloride CAS No. 4584-49-0

N,N-Dimethyl-2-chloropropylamine hydrochloride

Cat. No. B032990
CAS RN: 4584-49-0
M. Wt: 158.07 g/mol
InChI Key: OCWGRWAYARCRTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-Dimethyl-2-chloropropylamine hydrochloride can be achieved through various methods. For instance, PEG 600 has been used as a phase-transfer catalyst to synthesize this compound from dimethylamine and 1-bromo-3-chloropropane under optimized conditions, achieving a yield of 73.7% (Sha Zi-peng et al., 2015).

Molecular Structure Analysis

The crystal structure of N,N-dimethyl-2-phenylcyclopropylamine hydrochloride, a related compound, provides insights into the molecular conformation and interactions, such as hydrogen bonding with chloride ions, which might be relevant to understanding the structural characteristics of N,N-Dimethyl-2-chloropropylamine hydrochloride (D. Carlström, 1975).

Chemical Reactions and Properties

N,N-Dimethyl-2-chloropropylamine hydrochloride participates in various chemical reactions. For example, its derivatives can undergo cyclopropanation reactions to form C-cyclopropylalkylamines, demonstrating its utility in synthesizing complex organic molecules with high yield and excellent diastereoselectivities (P. Wipf et al., 2003).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of N,N-Dimethyl-2-chloropropylamine hydrochloride were not found, understanding the physical properties of related compounds and derivatives through methodologies like crystallography can provide indirect insights into its behavior under various conditions.

Chemical Properties Analysis

The chemical properties of N,N-Dimethyl-2-chloropropylamine hydrochloride, such as reactivity with other compounds and potential for forming specific by-products, are crucial. For instance, studies on dimethylamine, a related compound, have shown the formation of N-nitrosodimethylamine (NDMA), a significant concern due to its carcinogenic potential, during chlorination processes, indicating the importance of understanding the chemical behavior of such compounds in different environments (Junghoon Choi & R. L. Valentine, 2003).

Scientific Research Applications

  • N,N-dimethyl--arylamines form N-Nitrosodimethylamine (NDMA) primarily through reactions with dichloramine, which is significant in wastewater reuse and drinking water treatment contexts (Huang, Huang, & McCurry, 2018).

  • The oxidation of model amines, including N,N-Dimethyl-2-chloropropylamine hydrochloride, by chlorine dioxide can lead to an increase in NDMA formation in waters containing hydrazine precursors (Gan, Bond, Yang, & Westerhoff, 2015).

  • S-substituted derivatives of 2-aminoethanethiol hydrobromide, which can be synthesized through reactions involving N,N-dimethyl-2-chloropropylamine hydrochloride, show potential as antiradiation drugs (Johnston & Gallagher, 1961).

  • N,N-dimethyl-3-chloropropylamine Hydrochloride has been synthesized effectively using phase transfer catalysis from dimethylamine and 1-bromo-3-chloropropane (Zi-peng, Gan, Jia-li, Fan, Qia-qia, & Meng-zhao, 2015).

  • The crystal structure of N,N-dimethyl-2-phenylcyclopropylamine hydrochloride has been determined, revealing mirror image molecules bound to chloride ions through a short N-••CI hydrogen bond, which is significant in structural chemistry (Carlström, 1975).

  • A novel synthetic route for 2-Chloro-N,N-dimethylnicotinamide, using N,N-Dimethyl-2-chloropropylamine hydrochloride, offers advantages for industrial-scale production due to its simplicity, mild reaction conditions, and minimal waste (Xiao-hua, 2013).

  • NDMA formation during water treatment can be influenced by the concentration of dimethylamine, including N,N-Dimethyl-2-chloropropylamine hydrochloride (Mitch, Gerecke, & Sedlak, 2003).

  • The reaction of N,N-dimethyl-2-chloropropylamine hydrochloride with monochloramine can potentially lead to NDMA, a disinfection by-product (Choi & Valentine, 2002).

Safety And Hazards

“N,N-Dimethyl-2-chloropropylamine hydrochloride” is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed and irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing should be worn when handling this compound .

properties

IUPAC Name

2-chloro-N,N-dimethylpropan-1-amine;hydrochloride
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InChI

InChI=1S/C5H12ClN.ClH/c1-5(6)4-7(2)3;/h5H,4H2,1-3H3;1H
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InChI Key

OCWGRWAYARCRTQ-UHFFFAOYSA-N
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Canonical SMILES

CC(CN(C)C)Cl.Cl
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Molecular Formula

C5H12ClN.ClH, C5H13Cl2N
Record name 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID3024780
Record name 2-Chloropropyldimethylamine hydrochloride
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Molecular Weight

158.07 g/mol
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Physical Description

2-chloro-n,n-dimethyl-1-propanamine hydrochloride is an off-white chunky solid. (NTP, 1992), Off-white hygroscopic solid; [CAMEO] White to light cream hygroscopic powder; [Acros Organics MSDS]
Record name 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE
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Record name 2-Chloro-N,N-dimethyl-1-propanamine hydrochloride
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
Record name 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE
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Product Name

N,N-Dimethyl-2-chloropropylamine hydrochloride

CAS RN

4584-49-0
Record name 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE
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Record name 1-Propanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1)
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Record name 2-Chloropropyldimethylamine hydrochloride
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Record name 1-Propanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1)
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Record name 2-Chloropropyldimethylamine hydrochloride
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Record name 2-chloropropyldimethylammonium chloride
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Record name 2-CHLOROPROPYLDIMETHYLAMINE HYDROCHLORIDE
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Melting Point

381 to 383 °F (NTP, 1992)
Record name 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DC Livingston - Biochimica et Biophysica Acta (BBA)-Nucleic Acids and …, 1969 - Elsevier
Salmon sperm DNA was alkylated in aqueous solution at pH 7.0–7.2 using N,N-diethyl-2-chloroethylamine. Subsequent treatment of the alkylated DNA with 3 H-or 14 C-labelled …
Number of citations: 1 www.sciencedirect.com

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